molecular formula C22H27F3N4O2S B2513829 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 941979-69-7

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2513829
M. Wt: 468.54
InChI Key: AFYGCGLFQVCJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. For example, the dimethylamino group could potentially be introduced using a compound like 3-(Dimethylamino)-1-propylamine .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • Study : An orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, was investigated for its effectiveness in pre-clinical tests related to emesis and depression (Harrison et al., 2001).

Antimicrobial and Hemolytic Activity

  • Study : Synthesis and evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activities (Gul et al., 2017).

Antitumor Activity

  • Study : Novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for in vitro antitumor activity. Some compounds exhibited broad-spectrum antitumor activity, showing potency against various cancer cell lines (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

  • Study : Quinazolinyl acetamides were designed and synthesized for their analgesic and anti-inflammatory activities. One compound showed potent analgesic and anti-inflammatory activities in the series (Alagarsamy et al., 2015).

Molecular Docking and Spectroscopy Studies

  • Study : DFT and experimental investigations (FT-IR and FT-Raman) of vibrational spectroscopy and molecular docking studies of a quinazolin-2-ylthio acetamide compound, revealing insights into its structure and potential biological activity (El-Azab et al., 2016).

Antimalarial Activity

  • Study : Synthesis and quantitative structure-activity relationships of a series of related compounds with significant antimalarial activity against various Plasmodium species (Werbel et al., 1986).

Nitric Oxide Releasing Properties

  • Study : Novel 4-substituted-7-trifluoromethylquinoline derivatives were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic properties, as well as their nitric oxide release ability (Abadi et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing a dimethylamino group can sometimes be hazardous, as they can be irritants and have the potential for toxicity .

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O2S/c1-28(2)11-6-12-29-18-10-4-3-9-17(18)20(27-21(29)31)32-14-19(30)26-16-8-5-7-15(13-16)22(23,24)25/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYGCGLFQVCJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

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